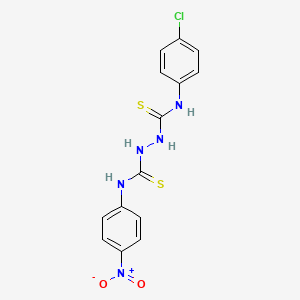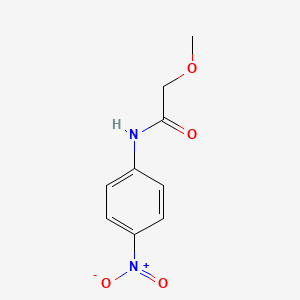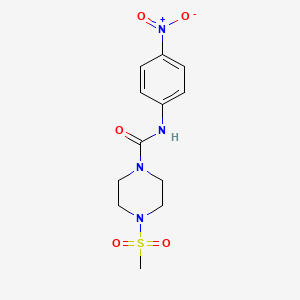![molecular formula C19H24N2O3S B4117570 N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide
Descripción general
Descripción
N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents like DMSO and ethanol. This compound is also known as MSAL, and it is widely used in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is through the inhibition of proteases. It binds to the active site of the protease and prevents the substrate from binding, thereby inhibiting the protease activity. This compound has been found to be a potent inhibitor of several proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to reduce inflammation in animal models of inflammation. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide in lab experiments is its high potency as a protease inhibitor. This compound has been found to be a potent inhibitor of several proteases, making it a valuable tool for studying protease activity. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide. One area of research is the development of new protease inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in cancer, inflammation, and neurodegenerative diseases. Additionally, more studies are needed to determine the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is a valuable compound for scientific research due to its potent protease inhibitory activity. It has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While caution should be taken when using this compound in lab experiments, there are several future directions for research on this compound, including the development of new protease inhibitors and investigation of its therapeutic potential in various diseases.
Aplicaciones Científicas De Investigación
N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been widely used in scientific research to study various biological processes. It is commonly used as a protease inhibitor and has been found to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This compound has also been used to study the role of proteases in cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-12-6-8-17(9-7-12)25(23,24)21-16(5)19(22)20-18-14(3)10-13(2)11-15(18)4/h6-11,16,21H,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIQXYYKYNRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-chloro-3-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4117493.png)
![N-(4-bromophenyl)-2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4117505.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117510.png)

![ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117522.png)

![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![ethyl 1-(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4117546.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4117551.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117553.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide](/img/structure/B4117559.png)

![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
